molecular formula C26H25ClN2O4S B11497569 2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide

2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide

Katalognummer: B11497569
Molekulargewicht: 497.0 g/mol
InChI-Schlüssel: YXMSIFNVNPNVAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of benzyl, chlorobenzenesulfonyl, and hydroxyethylacetamide moieties makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C26H25ClN2O4S

Molekulargewicht

497.0 g/mol

IUPAC-Name

2-[1-benzyl-3-[(4-chlorophenyl)sulfonylmethyl]indol-2-yl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C26H25ClN2O4S/c27-20-10-12-21(13-11-20)34(32,33)18-23-22-8-4-5-9-24(22)29(17-19-6-2-1-3-7-19)25(23)16-26(31)28-14-15-30/h1-13,30H,14-18H2,(H,28,31)

InChI-Schlüssel

YXMSIFNVNPNVAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NCCO)CS(=O)(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.